Oleic Acid N-Hydroxysuccinimide-d17
Description
Significance of Deuterated Fatty Acids as Biochemical Tracers
Deuterated fatty acids, which have one or more hydrogen atoms replaced by deuterium (B1214612), are particularly valuable as biochemical tracers for studying lipid metabolism. nih.gov By introducing these labeled lipids into a biological system, researchers can track their absorption, distribution, and breakdown. The use of deuterium labeling is a key technique for investigating fatty acid and triglyceride metabolism in vivo. nih.gov For example, when a deuterated fatty acid is oxidized, the deuterium can appear in body water, and its enrichment can be measured in blood, urine, or saliva to calculate the rate of fat oxidation. nih.gov
This tracer methodology has been instrumental in understanding various aspects of lipid metabolism. physiology.org For instance, by infusing labeled fatty acids and monitoring their appearance in very-low-density lipoproteins (VLDL), researchers can estimate the contribution of different fatty acid sources to VLDL-triglyceride production in the liver. nih.gov Furthermore, deuterium tracing has been crucial in understanding the synthesis of fatty acids. nih.gov Studies using deuterated water (D₂O) have shown that fatty acids are primarily labeled via NADPH, an essential energy carrier in biosynthesis. nih.gov This knowledge allows for a more accurate interpretation of tracer studies looking at fatty acid and redox metabolism. nih.gov Oleic acid-d17, for example, is a deuterated version of oleic acid intended for use as an internal standard for its quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
N-Hydroxysuccinimide Esters as Amine-Reactive Reagents in Biological Systems
N-hydroxysuccinimide (NHS) esters are a class of chemical reagents widely used in biochemistry and molecular biology for their ability to react with primary amines (-NH₂). thermofisher.comnih.gov This reactivity makes them ideal for labeling and crosslinking proteins, peptides, and other biomolecules that contain amine groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. nih.govtaylorandfrancis.com The reaction between an NHS ester and a primary amine occurs under physiological to slightly alkaline conditions (pH 7.2 to 9) and results in the formation of a stable, covalent amide bond, with N-hydroxysuccinimide released as a byproduct. thermofisher.com
The process often involves a two-step reaction where a carboxyl group (-COOH) is first activated with a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of NHS. taylorandfrancis.comfishersci.ca This forms a more stable NHS ester intermediate, which then efficiently reacts with the target amine. taylorandfrancis.com This method is a cornerstone of bioconjugation, allowing for the attachment of various tags—such as fluorophores, biotin, or, in this context, fatty acids—to proteins and other molecules for biochemical analysis. nih.gov While highly effective for primary amines, it has also been shown that carboxylate groups can react with NHS esters in the gas phase, forming a labile anhydride (B1165640) bond, a reactivity not typically observed in solution. nih.gov
Overview of Oleic Acid N-Hydroxysuccinimide-d17 in Advanced Research Contexts
This compound is a specialized chemical probe that combines the features of a deuterated fatty acid and an amine-reactive NHS ester. pharmaffiliates.comclearsynth.com This dual-function molecule serves as a powerful tool in advanced chemical biology and metabolomics research. The oleic acid portion of the molecule is a monounsaturated fatty acid, while the "-d17" signifies that 17 of its hydrogen atoms have been replaced with deuterium. caymanchem.comclearsynth.com This heavy isotope labeling allows the fatty acid moiety to be traced and quantified using mass spectrometry.
The N-hydroxysuccinimide ester group provides the molecule with the ability to covalently attach to primary amines on proteins and other biomolecules. thermofisher.com This allows researchers to specifically "tag" proteins of interest with a deuterated fatty acid. By doing so, they can study the metabolic fate of the fatty acid in the context of a specific protein interaction or pathway. For example, it can be used to investigate enzymes involved in fatty acid metabolism or to trace how proteins are modified by lipids. The compound is described as an inhibitor of the CD36/FAT translocase and the mitochondrial respiratory chain. pharmaffiliates.com This makes this compound a sophisticated reagent for dissecting the intricate details of lipid-protein interactions and fatty acid metabolism with high precision.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₂H₂₀D₁₇NO₄ | pharmaffiliates.comclearsynth.com |
| Molecular Weight | 396.64 g/mol | pharmaffiliates.comclearsynth.com |
| Synonyms | (9Z)-9-Octadecenoic-d17 Acid 2,5-Dioxo-1-pyrrolidinyl Ester; (Z)-1-[(1-Oxo-9-octadecenyl)oxy]-2,5-pyrrolidinedione-d17; N-Hydroxysuccinimide Oleate-d17 | clearsynth.com |
| Physical Form | Not Specified | |
| Primary Application | Stable isotope-labeled probe for research | pharmaffiliates.comclearsynth.com |
Properties
Molecular Formula |
C₂₂H₂₀D₁₇NO₄ |
|---|---|
Molecular Weight |
396.64 |
Synonyms |
(9Z)-9-Octadecenoic-d17 Acid 2,5-Dioxo-1-pyrrolidinyl Ester; (Z)-1-[(1-Oxo-9-octadecenyl)oxy]-2,5-pyrrolidinedione-d17; 1-[[(9Z)-1-Oxo-9-octadecenyl]oxy]-2,5-pyrrolidinedione-d17; N-Hydroxysuccinimide Ester with Oleic-d27 Acid; N-Hydroxysuccinimide O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of Oleic Acid N Hydroxysuccinimide D17
Strategies for Deuteration in Oleic Acid Synthesis
The introduction of deuterium (B1214612) into oleic acid can be achieved through several synthetic strategies. One prominent method involves the use of deuterated precursors in a multi-step synthesis. For instance, a common route to producing highly deuterated oleic acid involves starting with saturated precursors that are easier to deuterate. nih.govansto.gov.au
A key strategy is the hydrothermal H/D exchange reaction catalyzed by metals, which can be used to deuterate saturated fatty acids and diacids with high efficiency. nih.govansto.gov.au For example, the synthesis of [D32]oleic acid has been reported starting from the complete deuteration of azelaic acid and nonanoic acid to yield [D14]azelaic acid and [D17]nonanoic acid, respectively. nih.govansto.gov.ausigmaaldrich.com These deuterated saturated chains are then coupled, often utilizing a Wittig reaction to introduce the characteristic cis-double bond of oleic acid. ansto.gov.au The use of deuterated water (D₂O) as the deuterium source is a common practice in these exchange reactions. europa.eunih.gov
Another approach involves the direct reduction of a suitable precursor with a deuterium source. For example, an omega-3-all-cis-docosapentaenoic acid has been reduced using lithium aluminum deuteride (B1239839) or sodium borodeuteride to yield a deuterated alcohol, which is then converted to a tosylate for further coupling reactions. nih.gov While direct deuteration of unsaturated fatty acids is challenging, these multi-step approaches using deuterated building blocks provide a reliable means to produce specifically labeled molecules like Oleic Acid-d17. europa.eu
The choice of deuteration strategy often depends on the desired labeling pattern and the required isotopic purity. For Oleic Acid-d17, a synthetic route would likely involve the use of a C17-deuterated precursor, such as [D17]nonanoic acid.
Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids
N-hydroxysuccinimide (NHS) esters are widely used as activated forms of carboxylic acids for their efficient reaction with primary amines to form stable amide bonds. thieme-connect.comnih.gov The synthesis of Oleic Acid N-Hydroxysuccinimide-d17 from its corresponding deuterated carboxylic acid follows these general principles.
The most common method for synthesizing NHS esters involves the use of carbodiimides as coupling agents. thermofisher.comacs.org Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed for this purpose. thermofisher.comcellmosaic.com The reaction proceeds by the activation of the carboxylic acid group by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. acs.orgresearchgate.net This intermediate then reacts with N-hydroxysuccinimide (NHS) to form the more stable NHS ester, releasing a urea (B33335) byproduct (e.g., dicyclohexylurea in the case of DCC). cellmosaic.com
The inclusion of NHS in the reaction mixture improves the efficiency of the coupling to amines, especially in aqueous solutions, by creating a more stable, amine-reactive intermediate. thermofisher.comnih.gov While DCC is often used in organic synthesis, EDC is water-soluble and commonly used for bioconjugation in aqueous buffers. thermofisher.comnih.gov The general scheme for this reaction is the formation of an amide bond between the carboxyl group of the deuterated oleic acid and the hydroxyl group of NHS.
| Coupling Agent | Solubility | Key Feature |
| DCC (Dicyclohexylcarbodiimide) | Water-insoluble | Primarily used in organic synthesis; byproduct is insoluble. thermofisher.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble | Commonly used in aqueous bioconjugation reactions. thermofisher.comnih.gov |
Besides carbodiimide-mediated methods, several alternative pathways for the synthesis of NHS esters have been developed to overcome some of the limitations of the former, such as byproduct removal. tandfonline.com
One such method employs triphosgene (B27547) as an acid activator in the presence of triethylamine. tandfonline.comtandfonline.com This approach allows for the rapid and high-yield synthesis of both aromatic and aliphatic NHS esters at room temperature under mild conditions. tandfonline.com The proposed mechanism involves the initial conversion of the carboxylic acid to a carboxylic acid anhydride (B1165640), which then reacts with NHS. tandfonline.com
Another alternative involves the use of a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). organic-chemistry.orgacs.org This method provides a straightforward way to synthesize a variety of active esters, including NHS esters, from carboxylic acids without the need for carbodiimides. organic-chemistry.org The reaction is typically carried out at room temperature and has a broad substrate scope. organic-chemistry.orgacs.org
| Reagent | Conditions | Advantages |
| Triphosgene/Triethylamine | Room temperature, rapid | Mild conditions, good yields, easy operation. tandfonline.comtandfonline.com |
| Iodine/Triphenylphosphine | Room temperature | Avoids carbodiimides, broad substrate scope. organic-chemistry.orgacs.org |
Reaction Mechanisms of N-Hydroxysuccinimide Esters with Primary Amines
The reactivity of this compound with primary amines is central to its utility in bioconjugation. The reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism. glenresearch.comchemistrysteps.com
The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a transient tetrahedral intermediate. glenresearch.commst.edu Subsequently, the N-hydroxysuccinimide moiety is eliminated as a good leaving group, resulting in the formation of a highly stable amide bond between the oleic acid-d17 backbone and the amine-containing molecule. glenresearch.comthermofisher.com The reaction releases NHS, which is a weak acid. glenresearch.com
This reaction is typically carried out in a non-nucleophilic buffer at a pH range of 7 to 9. glenresearch.comthermofisher.com The optimal pH for the coupling of amines with NHS esters in aqueous buffers is generally between 8.3 and 8.5. lumiprobe.com While the reaction is selective for primary aliphatic amines, hydrolysis of the NHS ester can occur as a competing reaction, especially at higher pH values. thermofisher.comgbiosciences.com
Chemo- and Regioselectivity Considerations in Bioconjugation with this compound
In the context of bioconjugation, particularly with peptides and proteins, the chemoselectivity and regioselectivity of the labeling reaction are crucial for obtaining well-defined products.
NHS esters are known to react with various nucleophilic amino acid side chains. nih.govnih.gov While the primary targets are the amino groups of lysine (B10760008) residues and the N-terminus, side reactions with serine, threonine, and tyrosine have also been reported. nih.govnih.gov The reactivity is highly dependent on the pH and the local environment of the amino acid residue within the protein structure. nih.gov
The primary amine groups in proteins available for reaction with NHS esters are the α-amino group of the N-terminus and the ε-amino group of lysine side chains. nih.govgbiosciences.com Both of these primary amines are potent nucleophiles and readily react with NHS esters to form stable amide linkages. nih.gov
The pKa of the α-amino group of the N-terminus is generally lower than that of the ε-amino group of lysine. nih.gov This difference in pKa can sometimes be exploited to achieve a degree of selective labeling of the N-terminus by carefully controlling the reaction pH. nih.gov At a lower pH, the N-terminal α-amino group is more likely to be deprotonated and thus more nucleophilic compared to the ε-amino groups of lysines.
However, since lysine is one of the most abundant amino acids in proteins, using NHS esters for protein modification can often lead to heterogeneous labeling, with multiple oleic acid-d17 molecules attached to various lysine residues. nih.govgbiosciences.com This can potentially impact the structure and function of the protein. nih.gov Therefore, achieving site-specific labeling with NHS esters remains a significant challenge in bioconjugation.
| Amino Group | Location | General pKa | Reactivity Consideration |
| Alpha (α)-amino | N-terminus of a peptide/protein | Lower | More nucleophilic at lower pH, offering potential for selective labeling. nih.gov |
| Epsilon (ε)-amino | Side chain of Lysine | Higher | Highly abundant in proteins, often leading to heterogeneous labeling. nih.govgbiosciences.com |
Advanced Analytical Methodologies Utilizing Oleic Acid N Hydroxysuccinimide D17
Mass Spectrometry-Based Quantification and Identification
Mass spectrometry (MS) is a cornerstone of analytical chemistry, and the use of isotopically labeled internal standards like Oleic Acid N-Hydroxysuccinimide-d17 is fundamental to achieving accurate and precise results. The mass difference introduced by the 17 deuterium (B1214612) atoms allows for clear differentiation between the standard and the endogenous, unlabeled analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While fatty acids themselves have high boiling points, they can be readily analyzed by GC-MS after conversion to more volatile ester derivatives, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. nih.govresearchgate.net The analysis of underivatized fatty acids by GC is challenging due to their low volatility and tendency for poor peak shape. researchgate.net
The this compound probe is primarily an amine-reactive labeling reagent. In a typical GC-MS workflow, it would first be used to label an amine-containing analyte. Following the reaction, the entire labeled molecule or a fragment containing the d17-oleic acid chain would be prepared for GC-MS. This often involves a derivatization step to convert the fatty acid portion into a more volatile form, such as a methyl ester. nih.gov The deuterated chain provides a distinct mass signature, enabling its use as an internal standard for quantifying the labeled analyte. nih.gov This approach combines the separatory power of GC with the quantitative precision of isotope dilution mass spectrometry.
Table 1: GC-MS Derivatization and Analysis of Fatty Acids
| Parameter | Description | Rationale |
|---|---|---|
| Derivatization | Conversion of fatty acids to esters (e.g., methyl or PFB esters). nih.govnih.gov | Increases volatility and improves chromatographic peak shape, which is essential for GC analysis. researchgate.net |
| Ionization Mode | Negative Chemical Ionization (NCI) is often used for PFB esters. nih.gov | Provides high sensitivity and produces molecular ions with minimal fragmentation, simplifying quantification. nih.gov |
| Quantification | Stable isotope dilution method using deuterated analogues. nih.gov | The known concentration of the deuterated standard allows for accurate absolute quantification by correcting for sample loss during preparation and analysis. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms
Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for analyzing a wide array of lipids in complex mixtures, often without the need for chemical derivatization. nih.govnih.gov This makes it a powerful platform for lipidomics research. frontiersin.org The N-Hydroxysuccinimide ester functional group of this compound is designed to react specifically with primary and secondary amines, such as those found in aminophospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS).
In this application, the deuterated probe acts as a derivatization agent that tags specific lipid classes. A known quantity of the reagent is added to a lipid extract. After the labeling reaction, the sample is analyzed by LC-MS. The chromatographic step, typically using reverse-phase columns, separates the lipid species. nih.govnih.gov The mass spectrometer then detects both the naturally occurring lipids and their d17-labeled counterparts. The significant mass shift allows for unambiguous identification and quantification of the targeted amine-containing lipids using the principles of stable isotope dilution. This strategy has been successfully used to profile and quantify hundreds of lipid species in biological samples. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) Enhancements with Pre-Ionized Labels
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile molecules, making it a staple in lipidomics. nih.gov However, the ionization efficiency of certain lipid classes can be low, limiting sensitivity. One strategy to overcome this is to derivatize the analyte with a tag that carries a permanent charge, creating a "pre-ionized" label. This significantly enhances ESI response and detection sensitivity. nih.gov
For example, converting fatty acids into amides bearing a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP), has been shown to increase detection sensitivity by several orders of magnitude compared to analyzing the underivatized fatty acid. nih.gov While this compound is not itself a pre-ionized label, it facilitates the covalent attachment of a deuterated oleic acid chain to a target molecule. If the target molecule itself contains a readily ionizable group or is co-analyzed with adduct-forming agents (e.g., sodium or chloride ions), sensitive detection is achievable. nih.govelsevierpure.com The primary role of the d17-label in this context remains to serve as a robust internal standard for quantification, while the chemical properties of the labeled analyte determine the ESI-MS response.
Application of Stable Isotope Dilution Mass Spectrometry for Absolute Quantification
The gold standard for absolute quantification in mass spectrometry is the stable isotope dilution (SID-MS) method. nih.govacs.org This technique relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample at the earliest stage of analysis. biorxiv.org this compound is perfectly designed for this purpose.
The core principle of SID-MS is that the isotopically labeled internal standard (e.g., the molecule labeled with d17-oleic acid) behaves almost identically to its endogenous, unlabeled counterpart during sample extraction, purification, derivatization, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the standard equally. By measuring the peak area ratio of the endogenous analyte to the labeled standard in the mass spectrometer, the absolute concentration of the analyte in the original sample can be calculated with high accuracy and precision. researchgate.net This approach corrects for matrix effects and variations in ionization efficiency, which are significant challenges in complex biological samples. nih.gov The use of stable isotope-labeled standards, such as deuterated fatty acids and lipids, is a widespread and validated practice in quantitative lipidomics. acs.orgisotope.com
Table 2: Principles of Stable Isotope Dilution Mass Spectrometry
| Principle | Description | Advantage |
|---|---|---|
| Internal Standard | A known quantity of an isotopically labeled analog (e.g., d17-labeled) of the analyte is added to the sample. acs.orgbiorxiv.org | The standard co-elutes and co-ionizes with the analyte, serving as a perfect control. |
| Mass Differentiation | The labeled standard is chemically identical but has a different mass, allowing the mass spectrometer to distinguish it from the endogenous analyte. | Enables simultaneous detection and measurement of both analyte and standard in a single run. |
| Ratio Measurement | The concentration is determined from the ratio of the MS signal of the native analyte to the signal of the labeled standard. researchgate.net | This ratio is independent of sample recovery or instrument variability, leading to high accuracy and precision. nih.gov |
Vibrational Spectroscopy and Imaging Techniques
Beyond mass spectrometry, stable isotopes serve as powerful probes in vibrational spectroscopy, enabling advanced imaging of metabolic processes within living cells and tissues.
Coherent Raman Scattering (CRS) Microscopy for In Situ Imaging
Coherent Raman Scattering (CRS) microscopy is a label-free imaging technique that provides chemical contrast based on the intrinsic molecular vibrations of a sample. nih.govworldscientific.com This allows for high-resolution, real-time visualization of specific molecules, such as lipids, in living systems without the need for bulky fluorescent tags that can perturb cellular functions. worldscientific.comacs.org
The utility of CRS can be greatly enhanced by incorporating stable isotopes like deuterium into molecules of interest. The carbon-deuterium (C-D) bond has a vibrational frequency that falls within a "silent" region of the cellular Raman spectrum (typically 2000-2300 cm⁻¹), where there is virtually no interference from endogenous biomolecules. acs.org By introducing a deuterated fatty acid, such as the d17-oleic acid from the title compound, into cells or organisms, researchers can specifically track its metabolic fate. nih.gov
Once the this compound reagent has been used to label a molecule that is then introduced to a biological system, or if the d17-oleic acid itself is liberated and metabolized, CRS microscopy can be tuned to the C-D vibrational frequency. This allows for precise, background-free imaging of the uptake, transport, and storage of the deuterated oleic acid, for example, into lipid droplets. nih.govworldscientific.com This bioorthogonal Raman probing strategy provides powerful insights into the spatial and temporal dynamics of lipid metabolism in situ. researchgate.net
Stimulated Raman Scattering (SRS) Hyperspectra for Deuterated Lipid Visualization
Stimulated Raman Scattering (SRS) microscopy is a label-free imaging technique that provides chemical contrast based on intrinsic molecular vibrations. acs.orgnih.gov By tuning the SRS microscope to the vibrational frequency of the carbon-deuterium (C-D) bond, which is located in a silent region of the cellular Raman spectrum, the distribution of deuterated molecules like Oleic Acid-d17 can be visualized with high specificity and sensitivity. dp.tech
Hyperspectral SRS (hsSRS) imaging further enhances this capability by collecting a full Raman spectrum at each pixel, allowing for the differentiation of various deuterated species and their metabolic products. rsc.org This technique has been instrumental in visualizing the uptake and incorporation of deuterated fatty acids into lipid droplets within cells. acs.org For instance, hsSRS can distinguish between newly synthesized lipids containing the deuterated oleic acid and pre-existing lipid stores. acs.org The ability to spectrally separate the C-D signal from other cellular components provides a clear and quantitative map of the labeled lipid's localization. researchgate.net
Key Findings from SRS Hyperspectra Studies:
| Finding | Significance | Reference |
| Visualization of deuterated fatty acid uptake | Enables real-time tracking of lipid metabolism in living cells. | acs.org |
| Differentiation of lipid species | Allows for the study of lipid sorting and storage mechanisms. | rsc.org |
| Quantitative mapping of labeled lipids | Provides precise information on the concentration and distribution of deuterated lipids. | researchgate.net |
Quantitative Metabolic Imaging Using Deuterium-Based Raman Probes
Deuterium-based Raman probes, such as this compound, are invaluable for quantitative metabolic imaging. The intensity of the C-D Raman signal in SRS microscopy is directly proportional to the concentration of the deuterated probe, enabling quantitative analysis of metabolic processes. nih.govacs.org This quantitative nature allows researchers to monitor the dynamics of lipid metabolism under various physiological or pathological conditions.
Studies have successfully employed this technique to quantify the real-time responses of fatty acid pools in plants to stressors like drought and heat. nih.govkyoto-u.ac.jpacs.orgfigshare.com By measuring the relative changes in the deuterium peak intensity, researchers can track the metabolic fate of the introduced deuterated fatty acid. kyoto-u.ac.jp This approach provides a powerful tool for understanding how organisms adapt their lipid metabolism in response to environmental changes. The quantitative data obtained from SRS imaging of deuterium-labeled probes often corroborates well with results from traditional methods like gas chromatography-mass spectrometry (GC-MS). acs.org
Research Applications of Quantitative Deuterium-Based Raman Imaging:
| Application Area | Research Focus | Reference |
| Plant Biology | Tracking real-time metabolic responses to abiotic stress. | nih.govkyoto-u.ac.jpacs.orgfigshare.com |
| Cell Biology | Quantifying the dynamics of lipid uptake and storage in individual cells. | acs.org |
| Disease Research | Investigating alterations in lipid metabolism associated with metabolic diseases. | acs.org |
Optical Photothermal Infrared (O-PTIR) Spectroscopy for Multiplexed Tracing
Optical Photothermal Infrared (O-PTIR) spectroscopy is an emerging technique that overcomes the diffraction limit of traditional infrared microscopy, offering sub-micron spatial resolution. photothermal.comnih.govbiorxiv.org This high-resolution imaging modality is particularly useful for studying the subcellular distribution of biomolecules. photothermal.com O-PTIR works by detecting the photothermal effect induced by a tunable infrared laser, which is then read out by a visible laser. nih.govphotonics.com
In the context of lipid research, O-PTIR can be used for multiplexed tracing by employing different isotopically labeled lipids, such as those labeled with deuterium. The distinct vibrational frequencies of the C-D bonds allow for the simultaneous imaging and differentiation of multiple lipid probes within the same cell. photothermal.com This capability is crucial for studying the complex interplay between different lipid species and their metabolic pathways. O-PTIR has been used to investigate de novo lipogenesis and the effects of specific fatty acids on this process in liver and fat cells. photothermal.com
Advantages of O-PTIR for Multiplexed Tracing:
| Advantage | Description | Reference |
| High Spatial Resolution | Enables visualization of lipid distribution at a subcellular level (<500 nm). | photothermal.comnih.gov |
| Label-Free Detection | Can be used to study endogenous molecules without the need for fluorescent tags. | photothermal.com |
| Multiplexing Capability | Allows for the simultaneous tracking of multiple isotopically labeled molecules. | photothermal.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Analysis of Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules and for studying metabolic pathways. nih.govunl.edu In metabolomics, NMR is highly valued for its non-destructive nature and its ability to provide detailed structural information and quantify metabolites in complex mixtures. nih.govnih.gov
When compounds are labeled with stable isotopes like deuterium (²H), NMR spectroscopy can be used to trace their metabolic fate. mdpi.com The presence of deuterium in a molecule alters its NMR spectrum in a predictable way, allowing for the unambiguous identification and quantification of the labeled compound and its metabolic products. mdpi.comacs.org This approach is particularly useful for studying the intricate details of metabolic transformations. For instance, by introducing Oleic Acid-d17 into a biological system, researchers can use NMR to follow its conversion into other lipids, providing insights into the pathways of fatty acid metabolism. unl.edu Both one-dimensional and multi-dimensional NMR experiments can be employed to gain a comprehensive understanding of the structural and metabolic changes of the labeled compound. unl.eduacs.org
Key Features of NMR in Labeled Compound Analysis:
| Feature | Application in Metabolomics | Reference |
| Structural Elucidation | Determines the precise chemical structure of metabolites. | unl.edu |
| Quantitative Analysis | Measures the concentration of labeled and unlabeled metabolites. | nih.govnih.gov |
| Isotope Tracing | Tracks the flow of atoms through metabolic pathways. | mdpi.com |
| In Vivo and In Vitro Analysis | Enables the study of metabolism in living organisms and in cell/tissue extracts. | nih.govacs.org |
Applications in Quantitative Omics Research
Lipidomics Research Using Oleic Acid N-Hydroxysuccinimide-d17
The ability to trace the journey of oleic acid within a biological system provides invaluable insights into various metabolic pathways.
By introducing deuterated oleic acid into a biological system, researchers can monitor its absorption, transport, and subsequent incorporation into more complex lipid molecules such as triglycerides and phospholipids (B1166683). This provides a dynamic view of how lipids are taken up by cells and how they are esterified for storage or other functions. The use of stable isotope tracers is considered a gold-standard method for studying the metabolism of lipids and lipoproteins. bioscientifica.com
De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid sources like carbohydrates and proteins. nih.gov Palmitic acid is the primary product of DNL, which can then be elongated and desaturated to form other fatty acids, including oleic acid. nih.gov Stable isotope labeling with compounds like deuterated water (D₂O) or labeled glucose can be used to measure the rate of DNL. researchgate.net Studies have shown that the administration of oleic acid can have differential effects on DNL depending on the cell type. For instance, in hepatocytes, oleic acid has been observed to inhibit the storage of newly synthesized lipids in lipid droplets, a phenomenon not seen in adipocytes. nih.govrsc.org
Lipid droplets are cellular organelles responsible for storing neutral lipids. babraham.ac.uk The administration of oleic acid has been shown to be a potent inducer of lipid droplet accumulation in various cell types, including astrocytes and Huh-7 cells. nih.govnsf.govnih.gov By using deuterated oleic acid, researchers can track the incorporation of this specific fatty acid into the triglycerides and cholesterol esters that form the core of lipid droplets. babraham.ac.uk This allows for the investigation of how exogenous fatty acids contribute to the expansion of the lipid droplet pool. Interestingly, some studies suggest that the initial formation of lipid droplets in response to oleic acid may not depend on the uptake of external lipids, but rather on the reorganization of endogenous cellular lipids. babraham.ac.uk
Stable isotope tracers are essential for quantifying the rates of lipid biosynthesis and mobilization. nih.gov By measuring the rate of incorporation of a labeled precursor into various lipid species, researchers can determine the rate of synthesis. Conversely, by tracking the disappearance of a labeled lipid, they can measure its rate of mobilization or breakdown. These dynamic measurements provide a more complete picture of lipid metabolism than static measurements of lipid concentrations alone. mdpi.com
Lipidomics studies utilizing high-performance liquid chromatography-mass spectrometry (HPLC-MS) have been employed to identify and quantify the changes in the lipid profile of cells upon oleic acid administration. nih.gov In one study, oleic acid treatment in hepatocytes led to significant changes in 10 lipid classes, with decreases in lysophosphatidylcholine, phosphatidylglycerol, ceramides, and cholesterol esters, and increases in diglycerides, triglycerides, and acyl carnitine. nih.gov Such detailed profiling helps to understand the widespread impact of oleic acid on cellular lipid metabolism. nih.gov
The metabolic response to oleic acid can vary significantly between different cell types. For example, research has shown that oleic acid inhibits de novo lipogenesis in hepatocytes but not in adipocytes. nih.gov Furthermore, the incorporation and subsequent metabolism of oleic acid can differ. For instance, in human fibrosarcoma cells, tracing studies with oleic acid alkynes revealed distinct patterns of lipid incorporation and metabolic bottlenecks. nih.gov These cell-type-specific differences highlight the complex and context-dependent nature of lipid metabolism. nih.gov
Interactive Data Tables
Table 1: Lipid Classes Significantly Influenced by Oleic Acid Treatment in Hepatocytes
| Lipid Class | Effect of Oleic Acid Treatment |
| Lysophosphatidylcholine (LPC) | Decreased |
| Phosphatidylglycerol (PG) | Decreased |
| Ceramides (Cer) | Decreased |
| Hexosylceramides (Hex1Cer) | Decreased |
| Dihexosylceramides (Hex2Cer) | Decreased |
| Cholesterol Ester (ChE) | Decreased |
| Coenzyme (Co) | Decreased |
| Diglyceride (DG) | Increased |
| Triglyceride (TG) | Increased |
| Acyl Carnitine (AcCa) | Increased |
Data sourced from a study on hepatocytes exposed to oleic acid administration. nih.gov
Proteomics and Protein Modification Studies
The NHS ester component of the molecule allows it to readily react with primary amine groups found on proteins and peptides, such as the N-terminal alpha-amine and the epsilon-amine of lysine (B10760008) residues, forming stable amide bonds. nih.govnih.gov This reactivity is the foundation for its use in quantitative proteomics.
Stable Isotope Labeling of Proteins and Peptides for Quantitative Proteomics
Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the accurate comparison of protein abundance between different samples. core.ac.uk While metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) involve incorporating heavy amino acids into proteins during cell growth nih.govresearchgate.netchempep.com, chemical labeling with reagents like this compound occurs post-translationally.
In this approach, proteins from one sample are labeled with the heavy this compound, while the corresponding proteins in a control sample can remain unlabeled or be labeled with a light (non-deuterated) version of the reagent. When the samples are mixed and analyzed by mass spectrometry, the 17-dalton mass difference from the deuterium (B1214612) atoms allows for the precise differentiation and relative quantification of the labeled peptides and their unlabeled counterparts. core.ac.uk This method decouples the labeling process from cell culture, offering flexibility and applicability to a wide range of samples, including tissues and organisms where metabolic labeling is not feasible. nih.gov
| Feature | Description |
| Reagent | This compound |
| Isotopic Label | Deuterium (d17) |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (e.g., Lysine, N-terminus) nih.govnih.gov |
| Bond Formed | Stable Amide Bond nih.gov |
| Application | Quantitative Mass Spectrometry |
Site-Specific Protein Acylation Strategies Using N-Hydroxysuccinimide Esters
A significant challenge in protein labeling is achieving site-specificity. nih.gov Standard NHS ester chemistry typically labels all accessible primary amines on a protein, which can lead to a heterogeneous mixture of modified proteins. nih.gov However, advanced chemical strategies have been developed to direct the acylation to a single, predetermined site.
One such strategy utilizes a "one-pot," two-step reaction mechanism to achieve N-terminal specific labeling. nih.gov This method is effective for recombinant proteins engineered to have a cysteine residue at their N-terminus. nih.gov
Thioester Conversion: The this compound is first reacted with a thiol-containing reagent, such as MESNa (2-mercaptoethanesulfonic acid), to convert the NHS ester into a more chemoselective thioester derivative in situ. nih.govnih.gov
N-terminal Ligation: The newly formed thioester specifically reacts with the N-terminal cysteine of the target protein, resulting in the formation of a stable amide bond and the site-specific attachment of the d17-oleic acid label. nih.gov
This approach provides stoichiometric control over the labeling reaction, ensuring that a homogenous population of protein is produced with the fatty acyl tag at a defined location. nih.gov While NHS esters can react non-specifically with hydroxyl-containing amino acids in high concentrations, methods exist to reverse these less stable ester linkages while preserving the desired amide bonds. acs.orgrug.nl
Development of Protein Labeling Reagents with Fatty Acyl Moieties
Protein fatty acylation is a crucial post-translational modification that regulates protein trafficking, membrane localization, and protein-protein interactions. nih.gov The covalent attachment of fatty acids, such as myristate or palmitate, influences the function of a wide array of proteins. nih.govnih.gov To study the dynamics of this modification, researchers have developed chemical reporter molecules that mimic natural fatty acids. nih.gov
This compound is an example of such a reagent, specifically developed for studying protein acylation. It allows for the introduction of an oleic acid moiety, a common monounsaturated fatty acid hmdb.ca, onto target proteins. nih.gov The development of such tools, including related reagents like ω-alkynyl-fatty acids that can be detected via "click chemistry," has been instrumental in identifying and characterizing fatty-acylated proteins from complex biological mixtures. nih.gov The inclusion of the d17 stable isotope tag adds a quantitative dimension, allowing researchers to measure changes in protein acylation levels under different cellular conditions.
Metabolomics Applications for Pathway Elucidation
Beyond its role in proteomics, the deuterated oleic acid component of the reagent can be leveraged as a tracer in metabolomics studies to investigate lipid metabolism. metabolomicsworkbench.org
Tracking of General Fatty Acid Metabolism and Turnover
Isotopically labeled fatty acids are invaluable tools for tracing the metabolic fate of lipids in biological systems. nih.gov By introducing a "heavy" version of a fatty acid into cells or organisms, researchers can track its absorption, transport, and incorporation into more complex lipids and cellular structures. nih.gov
For instance, studies have successfully used deuterated fatty acids like elaidate-d17 to track their influence on the secretion of other lipids, such as sphingomyelin (B164518), from cultured cells. metabolomicsworkbench.org Similarly, the d17-oleic acid from this compound, once attached to a protein and subsequently released by cellular enzymes, can be traced through various metabolic pathways. This allows for the direct monitoring of oleic acid turnover and its role in processes like lipogenesis and beta-oxidation. nih.gov
| Research Area | Application of Deuterated Fatty Acid | Finding |
| Lipid Secretion | Huh7 cells treated with BSA-elaidate-d17 | Used to determine the secretory flux of sphingomyelin induced by fatty acid treatment. metabolomicsworkbench.org |
| Intestinal Absorption | Oleic acid absorption by Caco-2/HT29-MTX intestinal barriers | Used to validate an in vitro co-culture model for studying lipid transfer between intestinal barriers and adipocytes. nih.gov |
| Lipid Metabolism Regulation | Oleic acid administration to hepatocytes | Lipidomics analysis showed that oleic acid regulates lipogenesis and lipid secretion, altering the levels of numerous endogenous lipids. nih.gov |
Integration into Global Metabolic Profiling Platforms
Global metabolic profiling, or metabolomics, aims to identify and quantify a wide array of small-molecule metabolites in a biological sample. nih.govnih.gov These high-throughput analyses, typically performed using liquid chromatography-mass spectrometry (LC/MS), require the use of internal standards for accurate and reproducible quantification. nih.gov
Stable isotope-labeled compounds are the gold standard for this purpose. A known amount of a heavy-labeled metabolite, such as d17-oleic acid, can be "spiked" into a sample at the beginning of the workflow. Because it is chemically identical to its natural counterpart but mass-shifted, it co-elutes during chromatography and co-ionizes during mass spectrometry. By comparing the signal intensity of the endogenous (light) oleic acid to the spiked-in (heavy) standard, precise quantification can be achieved, correcting for any sample loss or variation during extraction and analysis. The deuterated oleic acid component of the title compound can thus serve as a critical internal standard for oleic acid quantification in global metabolomics studies. metabolomicsworkbench.org
Role in Mechanistic Studies of Lipid Metabolism and Cellular Processes
Investigation of Oleic Acid's Influence on Intracellular Lipid Dynamics
Oleic acid is a key player in the dynamic processes of lipid absorption, remodeling, and storage within cells. nih.gov It is a major component of membrane phospholipids (B1166683) and is readily incorporated into neutral lipids like triacylglycerols for storage. nih.govcaymanchem.com By using the deuterated form of oleic acid, researchers can precisely track its journey into the cell and its subsequent incorporation into various lipid species.
Studies have shown that the cellular redox state can significantly influence how intestinal cells utilize oleic acid. nih.gov For instance, a pro-oxidant environment can up-regulate the synthesis of phospholipids from oleic acid, whereas a more reducing state tends to decrease the synthesis of triacylglycerols. nih.gov The use of a deuterated tracer like Oleic Acid-d17 allows for the precise quantification of the fatty acid's flow into these distinct metabolic pathways under different cellular conditions.
Elucidation of Signaling Pathways Modulated by Oleic Acid and its Derivatives
Fatty acids are not merely energy sources; they are potent signaling molecules that can trigger a wide array of cellular responses. nih.gov Oleic acid, in particular, has been shown to modulate several critical signaling pathways that influence cell growth, metabolism, and inflammation. nih.govnih.gov
One newly identified pathway involves oleic acid stimulating the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). nih.gov This activation leads to the phosphorylation and activation of SIRT1, a deacetylase that targets the transcriptional coactivator PGC1α, ultimately boosting the expression of genes related to fatty acid oxidation. nih.gov Other research has demonstrated that oleic acid can drive adipocyte hyperproliferation by modulating LXRα signaling and increasing AKT2 signaling. nih.gov Furthermore, oleic acid can activate the fatty acid receptor FFAR4, which initiates a G-protein-coupled signaling cascade involving PI3-kinase and phospholipase D to regulate lipid droplet formation. nih.gov In immune cells, oleic acid can rewire the metabolism of non-activated CD4+ T cells, predisposing them to differentiate into pro-inflammatory subsets upon activation. biorxiv.org
Attaching the deuterated oleic acid tag to specific proteins or cellular components via the NHS ester allows scientists to probe how these signaling cascades are initiated and to identify the direct molecular partners of the fatty acid.
| Signaling Pathway | Key Proteins/Receptors Involved | Downstream Effect |
| cAMP/PKA Pathway | Protein Kinase A (PKA), SIRT1, PGC1α | Increased fatty acid oxidation nih.gov |
| LXRα Signaling | Liver X Receptor α (LXRα), AKT2 | Drives obesogenic adipogenesis nih.gov |
| FFAR4 Pathway | Free Fatty Acid Receptor 4 (FFAR4), PI3-Kinase, PLD | Stimulates lipid droplet formation nih.gov |
| Immune Cell Modulation | (Not specified) | Rewires T-cell metabolism, promoting pro-inflammatory differentiation biorxiv.org |
Insights into Fatty Acid Oxidation Mechanisms
Oleic acid actively promotes its own breakdown for energy by stimulating the complete oxidation of fatty acids. nih.gov The signaling cascade through cAMP/PKA and the subsequent activation of the SIRT1-PGC1α complex serve as a negative feedback loop to manage an excess of fatty acids and maintain lipid balance. nih.gov This mechanism is crucial for cellular energy homeostasis, particularly in metabolically active tissues like skeletal muscle.
The use of deuterated fatty acids provides a unique angle for studying these oxidative processes. While the primary role of deuteration in many studies is to suppress unwanted oxidation (peroxidation), it also allows for precise tracing of the labeled fatty acid through the mitochondrial β-oxidation pathway. This helps researchers quantify oxidation rates and understand how these rates are affected by different signaling inputs or disease states.
Understanding Lipid Droplet Biology and Morphology Remodeling
Lipid droplets are cellular organelles specialized in storing neutral lipids, and their proper regulation is fundamental to metabolic health. youtube.com Oleic acid is a powerful inducer of lipid droplet formation and can influence both their number and size. rsc.orgnih.gov In hepatocytes, for example, treatment with oleic acid increases the number and size of lipid droplets. rsc.org Similarly, in astrocytes, oleic acid is a potent stimulus for lipid droplet accumulation, a process that helps protect the cell from the toxicity of excess free fatty acids. nih.gov
The mechanism often involves the esterification of oleic acid to glycerol (B35011) to form triacylglycerols, which are then packaged into the core of the lipid droplet. nih.gov Using a deuterated and traceable form of oleic acid allows researchers to visualize and quantify its direct incorporation into these newly formed droplets, providing clear insights into the dynamics of lipid storage and the remodeling of these crucial organelles.
| Cell Type | Effect of Oleic Acid on Lipid Droplets | Reference |
| Hepatocytes | Increases the number and size of lipid droplets. | rsc.org |
| Adipocytes | Differentially affects storage of de novo synthesized lipids compared to hepatocytes. | rsc.org |
| Astrocytes | Potent inducer of lipid droplet accumulation. | nih.gov |
| Huh-7 Cells | Stimulates lipid droplet formation via the FFAR4 receptor. | nih.gov |
Studies on the Role of Deuterated Fatty Acids in Suppressing Lipid Peroxidation
One of the most significant applications of deuterated fatty acids is in the prevention of lipid peroxidation, a destructive process where reactive oxygen species attack lipids, particularly polyunsaturated fatty acids (PUFAs), in cell membranes. nih.govbiorxiv.org This process is implicated in numerous age-related and neurodegenerative diseases. frontiersin.orgnih.gov
The protective mechanism relies on the "kinetic isotope effect." wikipedia.org The bond between carbon and deuterium (B1214612) (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org In fatty acids, the most vulnerable sites for oxidative attack are the bis-allylic hydrogens. frontiersin.org By replacing these hydrogens with deuterium, the rate-limiting step of the lipid peroxidation chain reaction—the abstraction of a hydrogen atom—is significantly slowed down. biorxiv.org This "isotope reinforcement" effectively inhibits the propagation of lipid damage. frontiersin.orgnih.gov Studies in various models have shown that dietary supplementation with deuterated PUFAs can reduce markers of lipid peroxidation, protect cells from oxidative stress-induced death, and even extend lifespan in organisms like C. elegans. nih.govfrontiersin.orgnih.gov
While oleic acid itself is monounsaturated and less susceptible to peroxidation than PUFAs, the principles of isotope reinforcement are broadly applicable. Using deuterated tracers like Oleic Acid-d17 in contexts of high oxidative stress allows researchers to study the stability of different fatty acids and the mechanisms that protect cellular lipids from damage.
Bioconjugation and Derivatization Applications of Oleic Acid N Hydroxysuccinimide D17
Conjugation to Peptides and Amino Acids for Novel Biomaterial Synthesis
The conjugation of fatty acids to peptides and amino acids is a widely used strategy to enhance the therapeutic potential and pharmacokinetic properties of these biomolecules. creative-peptides.com Oleic Acid N-Hydroxysuccinimide-d17 serves as a key reagent in this process, enabling the formation of stable amide bonds with the primary amine groups present in peptides and amino acids. nih.gov
This bioconjugation process typically involves a two-step synthesis. nih.gov First, the carboxyl group of oleic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and subsequently replaced by N-hydroxysuccinimide (NHS) to form a stable NHS-ester. nih.gov This activated ester can then react with the amine group of a peptide or amino acid in a nucleophilic attack, resulting in the formation of a lipoamino acid or a lipidated peptide. nih.gov The use of a deuterated oleic acid derivative, such as this compound, allows for the tracking and quantification of the resulting biomaterial in various biological systems using techniques like mass spectrometry.
The resulting amphiphilic molecules, with a hydrophilic peptide/amino acid head and a hydrophobic oleic acid tail, can self-assemble into various structures, such as micelles, and have applications as surfactants and in drug delivery systems. nih.gov For instance, the conjugation of oleic acid to L-cysteine has been shown to create novel biomaterials with surfactant properties. nih.gov
Table 1: Methods for Peptide-Fatty Acid Conjugation
| Method | Description | Linkage Type |
|---|---|---|
| Direct Conjugation | The carboxyl group of the fatty acid reacts directly with the amino group of the peptide. | Amide or Ester |
| Amide Bond Formation using Coupling Agents | Coupling agents like N-hydroxysuccinimide (NHS) esters activate the carboxyl group of the fatty acid for reaction with the peptide's amine group. creative-peptides.com | Amide creative-peptides.com |
| Solid Phase Peptide Synthesis (SPPS) | Allows for the site-specific incorporation of fatty acids into a peptide chain during its synthesis. creative-peptides.com | Amide |
| Click Chemistry | An azide-modified fatty acid reacts with an alkyne-modified peptide in a copper(I)-catalyzed cycloaddition. creative-peptides.com | Triazole |
Functionalization of Biomolecules for Affinity-Based Studies
The functionalization of biomolecules with specific tags is crucial for affinity-based studies, which are used to investigate molecular interactions. This compound can be employed to introduce a deuterated oleic acid moiety onto proteins and other biomolecules containing primary amines. This "tagging" allows for the study of lipid-protein interactions and the identification of fatty acid binding proteins.
The NHS ester of oleic acid reacts with primary amine groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond. nih.gov This covalent modification introduces the oleic acid tail, which can then be used as a handle for affinity purification or as a probe to study the binding of the modified biomolecule to its interaction partners.
For example, sulfo-N-succinimidyl derivatives of long-chain fatty acids, including oleic acid, have been used to label plasma membrane proteins in adipocytes. nih.gov This labeling led to the inhibition of fatty acid transport and the identification of an 85-kDa protein potentially involved in this process. nih.gov The use of a deuterated version like this compound in similar experiments would facilitate more precise quantitative analysis of the labeled proteins using mass spectrometry.
Preparation of Labeled Lipid Analogues for Membrane and Structural Biology
Labeled lipid analogues are indispensable tools in membrane and structural biology for studying the dynamics, organization, and function of biological membranes. This compound is a precursor for the synthesis of deuterated lipid analogues, particularly those based on oleic acid.
The NHS ester can be reacted with various head groups containing a primary amine to generate a library of labeled phospholipids (B1166683) and other lipid species. These deuterated lipids can be incorporated into model membranes or living cells. Their behavior and interactions within the membrane can then be monitored by techniques such as deuterium (B1214612) nuclear magnetic resonance (²H-NMR) spectroscopy and neutron diffraction. These methods provide detailed information about lipid packing, membrane fluidity, and the formation of lipid domains.
Furthermore, these labeled analogues are valuable for studying the structure and function of membrane proteins. By incorporating deuterated lipids into membranes containing a protein of interest, researchers can gain insights into lipid-protein interactions and how the lipid environment influences protein conformation and activity.
Bioorthogonal Tagging Strategies in Biological Systems
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov While this compound itself is not directly used in a bioorthogonal ligation, its ability to functionalize biomolecules is a key first step in a two-step chemical reporter strategy. nih.gov
In this approach, a biomolecule of interest is first modified with a chemical reporter group. This is where a reagent like this compound could be used to attach the deuterated oleic acid tag. Subsequently, a bioorthogonal reaction is used to attach a probe (e.g., a fluorophore or an affinity tag) to the reporter group.
For instance, a biomolecule could be functionalized with an azide- or alkyne-modified version of Oleic Acid N-Hydroxysuccinimide. This would introduce a bioorthogonal handle onto the biomolecule. This handle could then be selectively reacted with a complementary probe via click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This strategy allows for the specific labeling and visualization of the tagged biomolecule within a complex biological environment.
Table 2: Common Bioorthogonal Reactions
| Reaction | Reporter Group | Probe Group |
|---|---|---|
| Staudinger Ligation | Azide | Phosphine nih.gov |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Terminal Alkyne |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Cyclooctyne nih.gov |
| Tetrazine Ligation | trans-Cyclooctene | Tetrazine |
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Approaches for Holistic Biological Understanding
To gain a comprehensive understanding of biological systems, it is crucial to integrate data from various molecular levels, including the genome, proteome, metabolome, and lipidome. Stable isotope labeling with compounds like Oleic Acid N-Hydroxysuccinimide-d17 is a powerful strategy for linking these different "omics" layers. creative-proteomics.compharmiweb.com By introducing a deuterated fatty acid into a biological system, researchers can trace its journey and impact across multiple molecular pathways. pharmiweb.com
The N-Hydroxysuccinimide (NHS) ester group on the probe allows it to readily react with primary amines on proteins, effectively "tagging" proteins that interact with or are in close proximity to the fatty acid. The deuterated fatty acid tail, meanwhile, can be traced as it is metabolized or incorporated into more complex lipids.
This dual functionality enables a multi-omics workflow:
Lipidomics: Mass spectrometry can be used to track the incorporation of the d17-oleic acid into various lipid classes, such as triacylglycerols, phospholipids (B1166683), and cholesteryl esters, providing a detailed map of lipid synthesis and remodeling.
Proteomics: After allowing the probe to react within cells or tissues, proteins can be extracted. The ones tagged with the oleic acid probe can be identified and quantified using mass spectrometry. This can reveal novel fatty acid binding proteins or enzymes involved in lipid metabolism.
Metabolomics: The metabolic breakdown of the deuterated fatty acid can be followed, identifying downstream metabolites and providing insights into metabolic flux through pathways like beta-oxidation or the tricarboxylic acid (TCA) cycle. nih.govmeduniwien.ac.at
This integrated approach, sometimes referred to as "Deuteromics," allows for the simultaneous investigation of multiple metabolic pathways from a single tracer experiment, offering a holistic view of cellular function that is not achievable with any single omics technique alone. metsol.commetsol.com
Table 2: Integration of Deuterated Probes in Multi-Omics Workflows
| Omics Field | Application of Deuterated Probe | Key Information Gained | Primary Analytical Technique |
|---|---|---|---|
| Lipidomics | Tracing the incorporation of d17-oleic acid into complex lipids. | Dynamics of lipid synthesis, storage, and membrane composition. | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov |
| Proteomics | Identifying proteins covalently labeled by the NHS ester group. | Fatty acid binding proteins, transporters, and metabolic enzymes. | LC-MS/MS-based proteomics. biosyn.com |
| Metabolomics | Tracking the metabolic fate and breakdown products of the deuterated fatty acid tail. | Flux through metabolic pathways (e.g., beta-oxidation, TCA cycle). nih.gov | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.gov |
High-Throughput Screening Methodologies Incorporating Deuterated Fatty Acid Probes
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify potential therapeutic agents. bmglabtech.comhudsonlabautomation.com HTS leverages automation, robotics, and miniaturized assays to achieve this scale. dispendix.comsolubilityofthings.com Incorporating deuterated fatty acid probes like this compound into HTS assays represents a promising future direction for discovering drugs that modulate lipid metabolism.
By using a deuterated probe, researchers can design robust and specific assays to screen for compounds that affect:
Fatty acid uptake: Cells can be treated with a library of compounds and then incubated with the deuterated probe. The amount of deuterium (B1214612) incorporated into the cells can be quantified rapidly using techniques amenable to automation, such as Raman spectroscopy on a plate reader or mass spectrometry.
Lipid synthesis and storage: The conversion of the deuterated oleic acid into storage lipids (like triacylglycerols in lipid droplets) can be measured. A screen could identify compounds that inhibit or enhance this process, which is relevant for metabolic diseases.
Enzymatic activity: Assays can be designed to measure the activity of specific enzymes that process oleic acid. The deuterated probe provides a specific substrate, and the formation of a deuterated product can be monitored.
The use of deuterated compounds in drug discovery is already established for studying the metabolic fate and pharmacokinetics of drug candidates themselves. aquigenbio.comclearsynth.comnih.gov Applying this principle to HTS by using deuterated probes as tools to measure a biological process opens up new avenues for identifying novel "hit" compounds that act on lipid-related pathways. bmglabtech.com
Table 3: Hypothetical HTS Workflow Using a Deuterated Fatty Acid Probe
| Step | Action | Purpose | Key Technology |
|---|---|---|---|
| 1. Plate Preparation | Dispense cells into multi-well microplates. | Create a miniaturized, parallel assay format. | Automated liquid handlers, cell dispensers. hudsonlabautomation.com |
| 2. Compound Addition | Add a different test compound from a chemical library to each well. | Test the effect of thousands of unique molecules. | Robotic liquid handling systems. solubilityofthings.com |
| 3. Probe Incubation | Add the deuterated fatty acid probe (e.g., Oleic Acid-d17 derivative) to all wells. | Introduce the tracer to measure the biological process of interest (e.g., uptake, metabolism). | Automated liquid handlers. |
| 4. Detection | Measure the amount or localization of the deuterium signal in each well. | Quantify the effect of each test compound on the fatty acid pathway. | High-throughput plate readers (Raman or MS-based). |
| 5. Data Analysis | Identify "hits"—compounds that significantly alter the deuterium signal compared to controls. | Pinpoint lead compounds for further development. | Dedicated data analysis and management software. bmglabtech.com |
Computational Modeling and Simulation of Labeled Compound Behavior in Complex Systems
Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for understanding the behavior of molecules in complex biological environments like cell membranes. mdpi.comacs.org These simulations can provide atomic-level insights into how molecules move, interact, and influence their surroundings over time. nih.gov
For deuterated compounds like this compound, computational modeling can address several key research questions before and after laboratory experiments:
Validating the probe: Simulations can predict whether the substitution of hydrogen with deuterium significantly alters the fatty acid's physical properties, such as its flexibility, packing within a membrane, or its interaction with proteins. This helps validate that the probe is a reliable mimic of its non-deuterated counterpart.
Interpreting experimental data: Deuterium NMR experiments measure the average orientation of C-D bonds, which provides information about the order and dynamics of lipid chains. nih.govnih.govacs.org MD simulations can directly calculate these same order parameters, providing a theoretical framework to interpret the experimental NMR spectra and understand the molecular motions that give rise to them. nih.gov
Predicting interactions: Simulations can model how the deuterated fatty acid interacts with different lipid species (e.g., saturated fats, cholesterol) and membrane proteins. This can generate hypotheses about the function of oleic acid in specific membrane domains or its binding to undiscovered protein partners. nih.gov
By combining computational modeling with experimental data from techniques like NMR or Raman spectroscopy, researchers can build a much more detailed and dynamic picture of how labeled compounds behave in living systems. mdpi.comacs.org This synergy accelerates the design of better probes and deepens the interpretation of the data they generate.
Table 4: Applications of Computational Modeling for Deuterated Probes
| Simulation Goal | Key Parameters Modeled | Predicted Outputs/Insights | Complementary Experimental Technique |
|---|---|---|---|
| Assess Isotope Effect | Bond lengths, vibrational frequencies, atomic masses. | Minimal changes in conformation, flexibility, and membrane packing. | Raman Spectroscopy, Infrared Spectroscopy. |
| Predict Membrane Behavior | Lipid-lipid interactions, lipid-protein interactions, solvent exposure. | Probe location within the bilayer, orientation, and effect on membrane fluidity. | Fluorescence Microscopy, Neutron Scattering. |
| Interpret Spectroscopic Data | C-D bond vector orientations and fluctuations over time. | Calculation of deuterium order parameters (S_CD) to compare with experimental values. nih.gov | Deuterium Nuclear Magnetic Resonance (²H-NMR). nih.govnih.gov |
| Model Protein Binding | Binding energies, interaction interfaces, conformational changes. | Potential binding sites on proteins, affinity of interaction. | Proteomics, Surface Plasmon Resonance (SPR). |
Q & A
Q. How is Oleic Acid N-Hydroxysuccinimide-d17 synthesized, and what characterization methods confirm its structural integrity and isotopic purity?
- Methodological Answer : Synthesis typically involves coupling deuterated oleic acid (oleic acid-d17) with N-hydroxysuccinimide (NHS) using carbodiimide crosslinkers (e.g., DCC or EDC) under anhydrous conditions. Post-synthesis, structural validation requires:
- Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation and deuteration levels (e.g., absence of proton signals in -NMR for deuterated regions) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., +17 Da shift from non-deuterated form) .
- HPLC-Purity Analysis : Reverse-phase chromatography to assess chemical purity (>95% recommended for experimental use) .
Q. What are the critical parameters for handling and storing this compound to ensure stability in experimental settings?
- Methodological Answer :
Q. What are the standard applications of this compound in lipid-protein conjugation studies?
- Methodological Answer : Primarily used for acylating amine groups in proteins, peptides, or nanoparticles. Key applications include:
- Lipidated Protein Synthesis : Conjugation with lysine residues under pH 7.4–8.5 buffer conditions (e.g., PBS or HEPES) .
- Isotopic Tracing : Deuterated acyl chains enable tracking via mass spectrometry in metabolic studies .
Advanced Research Questions
Q. How does the deuterium substitution in this compound influence its reactivity in acylation reactions compared to the non-deuterated form?
- Methodological Answer : Deuterium introduces a kinetic isotope effect (KIE), which may slow reaction rates. To evaluate:
- Comparative Kinetics : Perform time-course reactions (e.g., 0–24 hrs) with both forms under identical conditions (solvent, temperature, pH). Monitor progress via UV-Vis (NHS release at 260 nm) or HPLC .
- Data Interpretation : Calculate rate constants () to quantify isotopic effects. A indicates slower deutero-form reactivity .
Q. What strategies can optimize the conjugation efficiency of this compound with amine-containing biomolecules under varying pH conditions?
- Methodological Answer :
- pH Optimization : Use buffers with pKa near the target amine’s nucleophilicity (e.g., borate buffer pH 8.5 for lysine residues). Avoid Tris-based buffers, as they compete for acylation .
- Molar Ratio Screening : Titrate NHS-ester:protein ratios (e.g., 5:1 to 20:1) and analyze conjugation efficiency via SDS-PAGE or MALDI-TOF .
Q. How should researchers address discrepancies in quantitative yield data when using this compound across different solvent systems?
- Methodological Answer :
- Solvent Polarity Analysis : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar (chloroform) solvents. Control for water content via Karl Fischer titration .
- Statistical Validation : Apply ANOVA to assess solvent-related yield variations. Include error bars (standard deviation) from triplicate experiments .
Q. What analytical approaches resolve conflicting data on the stability of this compound in aqueous vs. non-aqueous environments?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and DMF at 25°C. Sample aliquots at 0, 6, 12, and 24 hrs. Quantify degradation via LC-MS .
- Error Source Identification : Evaluate hydrolysis byproducts (e.g., oleic acid-d17) and correlate with solvent dielectric constants .
Data Presentation Guidelines
-
Tables :
Parameter Non-deuterated Form Oleic Acid-d17 NHS Ester Molecular Weight 353.5 g/mol 370.5 g/mol -NMR δ 2.8 ppm (succinimide) 2.8 ppm (succinimide) HPLC Retention 12.3 min 12.1 min -
Figures : Include chromatograms comparing deutero/non-deutero forms and kinetic plots with error bars .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
